molecular formula C27H26ClN3O3 B2484584 4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(2-methoxyphenyl) pyrrolidin-2-one CAS No. 912902-59-1

4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(2-methoxyphenyl) pyrrolidin-2-one

Cat. No. B2484584
CAS RN: 912902-59-1
M. Wt: 475.97
InChI Key: YCIWGPNMOYQIMO-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are recognized for their diverse biological activities, including antimicrobial properties. The structural complexity of these compounds allows for a wide range of chemical reactions and interactions, making them significant in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, esters, or nitriles. A notable method for synthesizing such compounds includes the condensation reaction in the presence of various catalysts to form the desired benzimidazole core structure. For example, the synthesis of 2-(2-Aminoanilino)cyclohepta[b]pyrroles leading to novel antiaromatic systems and benzimidazole derivatives demonstrates the complexity and variability in synthetic approaches (Abe et al., 1990; Mohamed, 2021).

Scientific Research Applications

Molecular Docking Studies

A study explored the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives including 4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(2-methoxyphenyl) pyrrolidin-2-one. Density functional theory and molecular docking were used to show the most stable states of these structures, revealing potential anti-cancer activity (Karayel, 2021).

Analgesic and Anti-inflammatory Activities

A study synthesized derivatives of 4-chloro-3-methylphenoxy and evaluated their analgesic and anti-inflammatory activities. The derivatives showed potent activities in these areas, suggesting potential applications in pain management and inflammation treatment (Dewangan et al., 2015).

Antifungal Agents

Another study synthesized derivatives of 4-chloro-3-methylphenoxy and evaluated them as antifungal agents. Some derivatives showed significant activity against various fungi, indicating potential use in antifungal applications (Malhotra et al., 2012).

Antimicrobial Activity

Research also delved into the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, including 4-chloro-3-methylphenoxy derivatives. These compounds exhibited antimicrobial activity against specific bacterial strains, suggesting their potential in antimicrobial treatments (Salahuddin et al., 2017).

properties

IUPAC Name

4-[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-18-15-20(11-12-21(18)28)34-14-13-30-23-8-4-3-7-22(23)29-27(30)19-16-26(32)31(17-19)24-9-5-6-10-25(24)33-2/h3-12,15,19H,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIWGPNMOYQIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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